molecular formula C10H13NO2 B12087983 5-Cyclobutylmethoxy-pyridin-3-ol

5-Cyclobutylmethoxy-pyridin-3-ol

Cat. No.: B12087983
M. Wt: 179.22 g/mol
InChI Key: VWLCVNICEOXLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclobutylmethoxy-pyridin-3-ol is a heterocyclic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutylmethoxy-pyridin-3-ol can be achieved through several methods. One common approach involves the use of palladium-catalyzed Suzuki cross-coupling reactions. This method typically employs 5-bromo-2-methylpyridin-3-amine as a starting material, which is then reacted with cyclobutylmethanol in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of biocatalytic methods, such as whole-cell biotransformations, can offer an environmentally friendly alternative for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutylmethoxy-pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-cyclobutylmethoxy-pyridin-3-one.

    Reduction: Formation of 5-cyclobutylmethoxy-piperidin-3-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclobutylmethoxy-pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclobutylmethoxy-pyridin-3-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclobutylmethoxy)-5-(trifluoromethyl)pyridin-3-ol
  • 2-Amino-pyridin-3-ol
  • 4,5,6,7-Tetrahydroisoxazolo(5,4-c)pyridin-3-ol (Gaboxadol)

Uniqueness

5-Cyclobutylmethoxy-pyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclobutylmethoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-(cyclobutylmethoxy)pyridin-3-ol

InChI

InChI=1S/C10H13NO2/c12-9-4-10(6-11-5-9)13-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2

InChI Key

VWLCVNICEOXLLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CN=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.